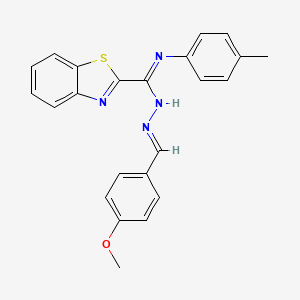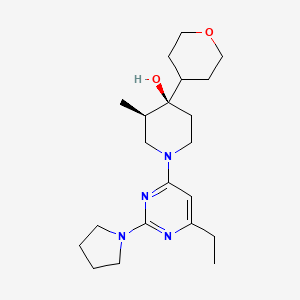![molecular formula C20H23FN2O2 B5512672 N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide often involves multi-step organic synthesis routes. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceuticals, showcases the complexity of such syntheses. This process includes bromination and diazotization reactions, highlighting the challenges in synthesizing fluorinated compounds and the need for specialized conditions and reagents (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound, featuring a fluorophenyl and a morpholinyl group attached to a benzamide core, is designed for specific chemical and physical properties. Morpholines, as discussed by Palchikov (2013), play a significant role in medicinal and organic chemistry due to their versatility as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Chemical Reactions and Properties
The presence of the fluorophenyl group significantly affects the chemical reactivity and properties of the compound. Fluorine atoms can influence the acidity, basicity, and reactivity of adjacent groups, making fluorinated compounds essential in pharmaceuticals and agrochemicals. Studies on similar compounds, such as fluorinated heterocycles, highlight the importance of fluorine in modifying molecular properties and enhancing biological activity (Moskalik, 2023).
科学的研究の応用
Synthesis and Structural Analysis
N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound with applications in various research fields. For example, its structural analogs and derivatives have been synthesized and characterized for potential uses in pharmaceuticals and materials science. The synthesis of related compounds such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrates the interest in exploring the structural and biological activity relationships of such molecules. The crystal structure of this compound was determined, showcasing its potential in inhibiting the proliferation of cancer cell lines (Jiu-Fu Lu et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown promising antimicrobial and antifungal activities. For instance, a series of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibited antifungal activity against major pathogens responsible for important plant diseases (Zhou Weiqun et al., 2005). Additionally, pyrimidine linked with morpholinophenyl derivatives have been prepared and shown significant larvicidal activity, further demonstrating the utility of these compounds in addressing biological challenges (S. Gorle et al., 2016).
Cancer Research
Several studies have focused on the antitumor properties of benzamide derivatives, including compounds structurally related to this compound. These compounds have been synthesized and evaluated for their potential to inhibit the growth of cancer cell lines, providing valuable insights into the design of new therapeutic agents. For example, synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its effectiveness in inhibiting cancer cell proliferation (Xuechen Hao et al., 2017).
Material Science Applications
In addition to its biological activities, compounds similar to this compound have been explored for their material science applications. The study of dimorphic forms and non-centrosymmetric environments from prochiral molecules like 4-Fluoro-N-(2-fluorophenyl) benzamide reveals the interplay of strong hydrogen bonds and weak intermolecular interactions, which is crucial for the development of novel materials (D. Chopra & T. Row, 2005).
特性
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-7-3-16(4-8-18)2-1-11-22-20(24)17-5-9-19(10-6-17)23-12-14-25-15-13-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGLDXDCACUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)





![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)
![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)